(Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzofuran core with a chlorobenzyl and pyridinylmethylene substituent, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through various methods, such as the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the benzofuran core with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Formation of the Pyridinylmethylene Substituent: This can be done by reacting the intermediate with pyridine-3-carbaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound can be explored as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for further optimization and testing.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with a benzofuran core, such as 2-(2-benzofuranyl)benzimidazole.
Chlorobenzyl Derivatives: Compounds with a chlorobenzyl group, such as 3-chlorobenzyl alcohol.
Pyridinylmethylene Derivatives: Compounds with a pyridinylmethylene group, such as 2-(pyridin-3-ylmethylene)indolin-3-one.
Uniqueness
(Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is unique due to its combination of a benzofuran core with both chlorobenzyl and pyridinylmethylene substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(2Z)-6-[(3-chlorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-16-5-1-3-15(9-16)13-25-17-6-7-18-19(11-17)26-20(21(18)24)10-14-4-2-8-23-12-14/h1-12H,13H2/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWHWZVYZIZDND-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.